molecular formula C17H22Cl2N2O2 B6525434 6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride CAS No. 1177922-21-2

6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride

Cat. No.: B6525434
CAS No.: 1177922-21-2
M. Wt: 357.3 g/mol
InChI Key: CHRUWQVGXWGEHR-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone core substituted with chloro, methyl, and a 4-methylpiperazinylmethyl group. The hydrochloride salt enhances solubility, a critical factor in pharmacological applications.

Properties

IUPAC Name

6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2.ClH/c1-11-8-14-16(12(2)17(11)18)13(9-15(21)22-14)10-20-6-4-19(3)5-7-20;/h8-9H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUWQVGXWGEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Chromenone Derivatives with Varied Piperazine Substituents
  • Compound : 6-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one (C₂₃H₂₅ClN₂O₃, MW 412.91 g/mol)
    • Key Difference : The piperazine ring is substituted with a 4-methoxyphenyl group instead of a methyl group.
    • Impact :
  • The methoxy group may engage in hydrogen bonding or π-π stacking, influencing receptor binding compared to the methyl group in the target compound.
Property Target Compound 4-Methoxyphenyl Analog
Molecular Weight (g/mol) ~425 (estimated) 412.91
Substituent on Piperazine Methyl 4-Methoxyphenyl
LogP (Predicted) Lower Higher
Triazole-Substituted Chromenone
  • Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
    • Key Difference : Replacement of the piperazine group with a hydroxymethyl-triazole moiety.
    • Impact :
  • Reduced basicity compared to piperazine, likely decreasing solubility in acidic environments.
  • The triazole’s hydrogen-bonding capacity may alter target selectivity.

Piperazine-Containing Compounds with Different Cores

2-Pyrazoline Derivatives
  • Compound: 3-[4-(4-Methylpiperazin-1-yl)phenyl]-1-(thiophen-3-yl)prop-2-en-1-one Core Structure: Pyrazoline (non-aromatic heterocycle) vs. chromenone (aromatic benzopyrone). Biological Relevance: Demonstrated antileukemic activity, suggesting the piperazine group’s role in cytotoxicity. Structural differences may lead to divergent pharmacokinetics (e.g., metabolic stability).
Phenothiazine Derivatives
  • Compound: Trifluoperazine Hydrochloride (TFPH) Core Structure: Phenothiazine (tricyclic system) vs. chromenone. Functional Comparison:
  • TFPH is an antipsychotic; its piperazine side chain facilitates dopamine receptor antagonism.
  • The target compound’s chromenone core may favor different targets (e.g., kinases or DNA-intercalating agents).

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 4-Methoxyphenyl Analog TFPH
Solubility (HCl salt) High (ionized piperazine) Moderate High (HCl salt)
LogP ~2.5 (estimated) ~3.2 ~4.1 (lipophilic)
Bioavailability Likely moderate Reduced due to higher LogP High (CNS penetration)

Structural Analysis and Crystallography

  • Tools Used : SHELXL (for small-molecule refinement) and Mercury (for crystal packing visualization) are critical for elucidating the target compound’s conformation and intermolecular interactions.
  • Key Insights : Piperazine substituents influence crystal packing via hydrogen bonding (e.g., N–H···Cl interactions in hydrochloride salts) and van der Waals forces.

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